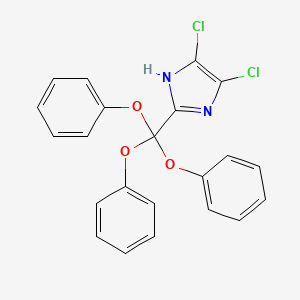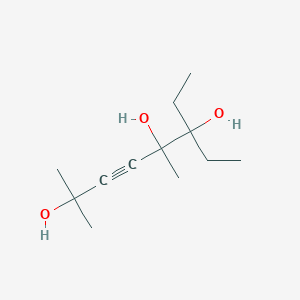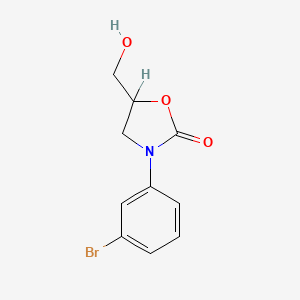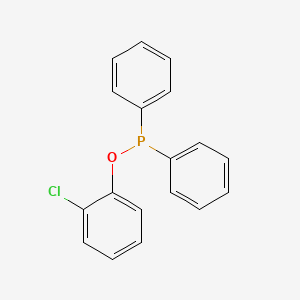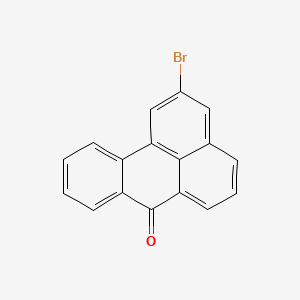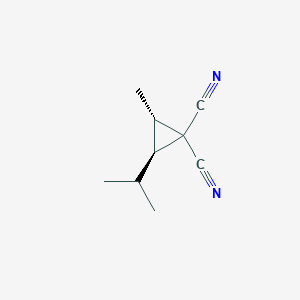![molecular formula C18H27NO B14506717 3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol CAS No. 63756-93-4](/img/structure/B14506717.png)
3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol is an organic compound that features a phenol group attached to a seven-membered azepane ring, which is further substituted with a cyclopropylmethyl and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile, followed by cyclization to form the azepane ring. The reaction conditions typically require a strong base and elevated temperatures to facilitate the substitution and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to modify the azepane ring or the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the azepane ring can produce various reduced derivatives .
Applications De Recherche Scientifique
3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, while the azepane ring can modulate the compound’s overall conformation and binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A similar compound with a cyclohexane ring instead of an azepane ring.
Phenethylamine: Contains a phenol group and an ethylamine side chain, similar to the ethylazepane structure.
Cyclopropylphenol: Features a cyclopropyl group attached to a phenol ring, similar to the cyclopropylmethyl substitution.
Uniqueness
3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol is unique due to its combination of a phenol group with a substituted azepane ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
63756-93-4 |
|---|---|
Formule moléculaire |
C18H27NO |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
3-[1-(cyclopropylmethyl)-3-ethylazepan-3-yl]phenol |
InChI |
InChI=1S/C18H27NO/c1-2-18(16-6-5-7-17(20)12-16)10-3-4-11-19(14-18)13-15-8-9-15/h5-7,12,15,20H,2-4,8-11,13-14H2,1H3 |
Clé InChI |
AAQIQEALLIPJHH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCCN(C1)CC2CC2)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14506638.png)
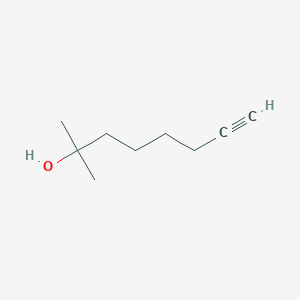
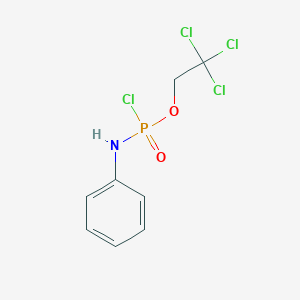
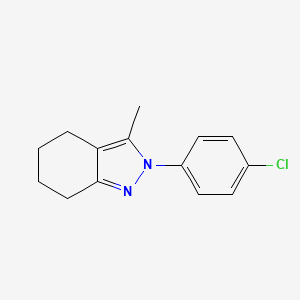
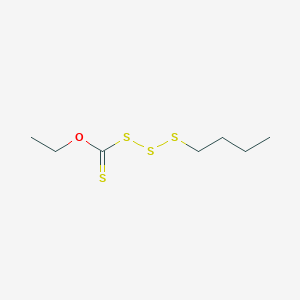
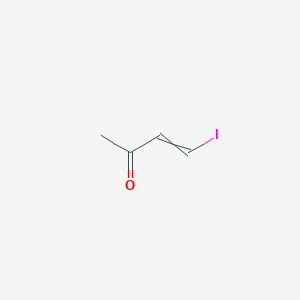
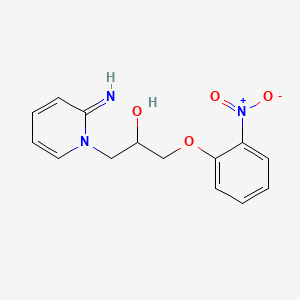
![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)
